3-Methyl-2-butenal 3-Methyl-2-butenal 3-Methylcrotonaldehyde is an α, β-unsaturated aldehyde. Electrochemical dimerization of 3-methylcrotonaldehyde was reported. The hydrogenation of 3-methylcrotonaldehyde over Ru, Pt and Rh was investigated.
3-Methyl-2-butenal, also known as senecialdehyde or 3, 3-dimethylacrolein, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-Methyl-2-butenal exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 3-Methyl-2-butenal has been primarily detected in feces. 3-Methyl-2-butenal can be biosynthesized from 3-methylbut-2-enoic acid. 3-Methyl-2-butenal is a sweet, almond, and brown tasting compound that can be found in a number of food items such as other bread, sugar apple, pepper (c. annuum), and green vegetables. This makes 3-methyl-2-butenal a potential biomarker for the consumption of these food products.
3-methylbut-2-enal is an enal consisting of but-2-ene with a methyl substituent at position 3 and an oxo group at position 1. It has a role as a metabolite. It derives from a 3-methylbut-2-enoic acid.
Brand Name: Vulcanchem
CAS No.: 107-86-8
VCID: VC20877930
InChI: InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
SMILES: CC(=CC=O)C
Molecular Formula: C5H8O
(H3C)2C=CHCHO
C5H8O
Molecular Weight: 84.12 g/mol

3-Methyl-2-butenal

CAS No.: 107-86-8

Cat. No.: VC20877930

Molecular Formula: C5H8O
(H3C)2C=CHCHO
C5H8O

Molecular Weight: 84.12 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-butenal - 107-86-8

Specification

Description 3-Methylcrotonaldehyde is an α, β-unsaturated aldehyde. Electrochemical dimerization of 3-methylcrotonaldehyde was reported. The hydrogenation of 3-methylcrotonaldehyde over Ru, Pt and Rh was investigated.
3-Methyl-2-butenal, also known as senecialdehyde or 3, 3-dimethylacrolein, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-Methyl-2-butenal exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 3-Methyl-2-butenal has been primarily detected in feces. 3-Methyl-2-butenal can be biosynthesized from 3-methylbut-2-enoic acid. 3-Methyl-2-butenal is a sweet, almond, and brown tasting compound that can be found in a number of food items such as other bread, sugar apple, pepper (c. annuum), and green vegetables. This makes 3-methyl-2-butenal a potential biomarker for the consumption of these food products.
3-methylbut-2-enal is an enal consisting of but-2-ene with a methyl substituent at position 3 and an oxo group at position 1. It has a role as a metabolite. It derives from a 3-methylbut-2-enoic acid.
CAS No. 107-86-8
Molecular Formula C5H8O
(H3C)2C=CHCHO
C5H8O
Molecular Weight 84.12 g/mol
IUPAC Name 3-methylbut-2-enal
Standard InChI InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
Standard InChI Key SEPQTYODOKLVSB-UHFFFAOYSA-N
SMILES CC(=CC=O)C
Canonical SMILES CC(=CC=O)C
Boiling Point 134.0 °C
134°C
136 °C
Flash Point 37 °C
Melting Point -20 °C

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